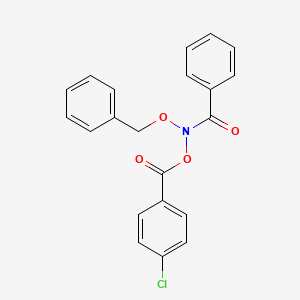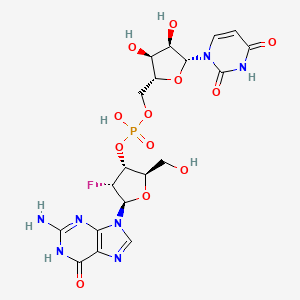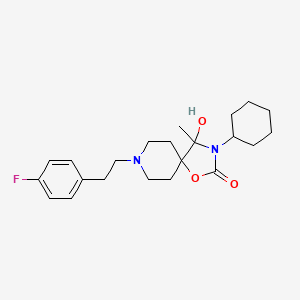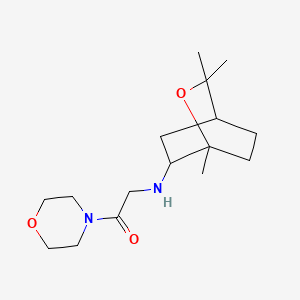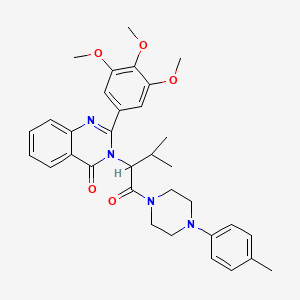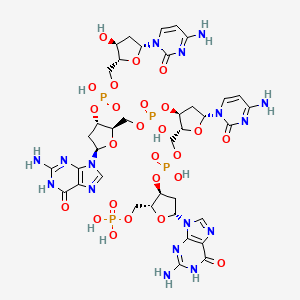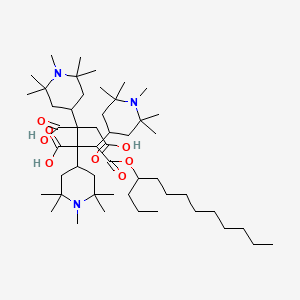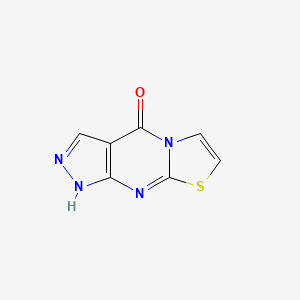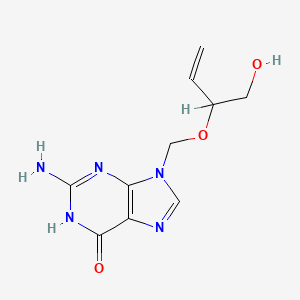
1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol is an organic compound with a unique structure that includes a naphthol core and a tert-butyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol typically involves the alkylation of 5,6,7,8-tetrahydro-2-naphthol with tert-butyl halides under basic conditions. Common reagents include tert-butyl bromide and a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反应分析
Types of Reactions: 1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted naphthols.
科学研究应用
1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and redox reactions, influencing biological pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with enzymes and receptors.
相似化合物的比较
Phenol, 2,4-bis(1,1-dimethylethyl): Known for its antioxidant properties.
tert-Butylcyclohexane: Shares the tert-butyl group but differs in the core structure.
Butylated hydroxytoluene: Another antioxidant with a similar tert-butyl group.
Uniqueness: 1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol is unique due to its combination of a naphthol core and a tert-butyl group, which imparts distinct chemical and biological properties
属性
CAS 编号 |
60834-65-3 |
|---|---|
分子式 |
C14H20O |
分子量 |
204.31 g/mol |
IUPAC 名称 |
1-tert-butyl-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C14H20O/c1-14(2,3)13-11-7-5-4-6-10(11)8-9-12(13)15/h8-9,15H,4-7H2,1-3H3 |
InChI 键 |
XTVWEFCNRUJNGI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=C(C=CC2=C1CCCC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


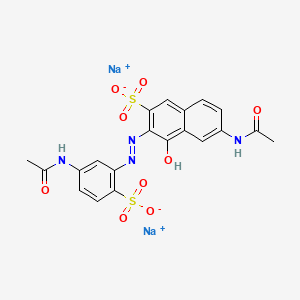
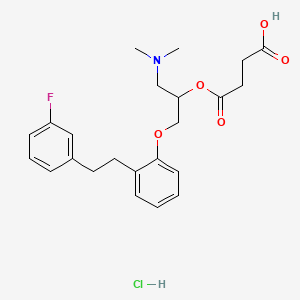

![Ethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate](/img/structure/B12707479.png)
